2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate
Description
Chemical Identity and Nomenclature
2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate is systematically identified through multiple nomenclature systems, reflecting its complex chemical structure and widespread recognition in chemical databases. The compound is registered under the Chemical Abstracts Service number 1170238-97-7, providing a unique identifier for scientific literature and commercial applications. According to the International Union of Pure and Applied Chemistry nomenclature, the compound is designated as 2-amino-1-(2-methylphenyl)ethanol ethane-1,2-dioate, emphasizing the relationship between the base amine structure and the oxalic acid component.
The molecular structure can be represented through various chemical notation systems, with the canonical Simplified Molecular Input Line Entry System showing the arrangement as CC1=CC=CC=C1C(CN)O.C(=O)(C(=O)O)O. The International Chemical Identifier provides a systematic representation as InChI=1S/C9H13NO.C2H2O4/c1-7-4-2-3-5-8(7)9(11)6-10;3-1(4)2(5)6/h2-5,9,11H,6,10H2,1H3;(H,3,4)(H,5,6), facilitating accurate identification across chemical databases. The compound also carries several synonymous names including 2-amino-1-(o-tolyl)ethan-1-ol oxalate, 2-amino-1-(2-methylphenyl)ethan-1-ol oxalate, and this compound, reflecting different aspects of its chemical structure.
Table 1: Chemical Identity Parameters
The structural composition reveals a sophisticated molecular architecture incorporating an aromatic ring system with a methyl substituent at the ortho position, connected to a carbon bearing both hydroxyl and aminomethyl functional groups. The presence of the oxalate counterion contributes to the compound's stability and solubility characteristics, making it suitable for various research applications. This complex structure allows for multiple sites of chemical reactivity, including the hydroxyl group, the primary amine, and the aromatic system, each contributing to the compound's versatility in synthetic chemistry.
Historical Context in Chemical Research
The development of this compound emerges from the broader historical progression of substituted ethylamine research, which has been a cornerstone of medicinal chemistry for several decades. The compound's structural framework relates to classical phenethylamine derivatives that have been extensively studied since the early twentieth century for their biological activities and pharmaceutical applications. The specific incorporation of the 2-methylphenyl substituent represents an evolution in structural modification strategies aimed at enhancing selectivity and efficacy in biological systems.
Research into similar structural motifs has demonstrated the importance of aromatic substitution patterns in determining biological activity profiles. The synthesis and characterization of selective dopamine D2 receptor ligands, as documented in contemporary literature, illustrates the systematic approach to developing compounds with specific receptor affinities through careful structural modifications. The historical development of such compounds has involved extensive structure-activity relationship studies, where researchers have systematically modified aromatic substituents, side chain lengths, and functional group positions to optimize biological properties.
The emergence of this compound in chemical research represents a continuation of these systematic investigations. The compound's synthesis methodology typically involves multi-step processes beginning with commercially available starting materials, reflecting the accumulated knowledge from decades of synthetic organic chemistry development. The incorporation of the oxalate salt formation represents a standard pharmaceutical practice for improving compound stability, solubility, and handling characteristics, techniques that have been refined through extensive pharmaceutical research over the past century.
Table 2: Historical Development Timeline
| Era | Development Focus | Relevance to Current Compound |
|---|---|---|
| Early 1900s | Basic phenethylamine studies | Foundation for aromatic amine research |
| Mid-1900s | Substituted aromatic compounds | Development of substitution strategies |
| Late 1900s | Structure-activity relationships | Systematic modification approaches |
| Early 2000s | Advanced synthesis methods | Multi-step synthetic protocols |
| Present | Specialized applications | Targeted pharmaceutical intermediates |
Significance in Academia and Research
The academic and research significance of this compound extends across multiple scientific disciplines, reflecting its versatility as both a synthetic intermediate and a research tool. In pharmaceutical development, the compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders, where its structural features contribute to enhanced drug efficacy and specificity. This application represents a critical contribution to the ongoing efforts in developing more effective treatments for neurological conditions, where precision in molecular design is paramount.
In analytical chemistry, the compound finds extensive application in chromatographic techniques for the separation and analysis of complex mixtures. Its unique chemical properties, including specific retention characteristics and detection responses, make it valuable for quality control processes in pharmaceutical manufacturing and research laboratories. The compound's ability to provide reliable results in analytical procedures has established it as a standard reference material in various analytical protocols.
Biochemical research has embraced this compound as a tool for studying enzyme interactions and metabolic pathways. Researchers utilize the compound to investigate biological systems and disease mechanisms, taking advantage of its ability to interact with specific biological targets while maintaining chemical stability under experimental conditions. These studies contribute to the broader understanding of cellular processes and the development of therapeutic interventions.
Table 3: Research Applications and Impact
| Research Domain | Specific Application | Research Impact |
|---|---|---|
| Pharmaceutical Development | Neurological disorder treatments | Enhanced drug efficacy and specificity |
| Analytical Chemistry | Chromatographic separations | Improved quality control processes |
| Biochemical Research | Enzyme interaction studies | Understanding of biological mechanisms |
| Material Science | Novel material development | Enhanced thermal and mechanical properties |
| Cosmetic Formulations | Stabilizing agent applications | Improved product longevity and compatibility |
The compound's significance in material science research centers on its potential for developing novel materials with enhanced properties. Researchers explore its incorporation into various material matrices to achieve specific characteristics such as improved thermal stability and enhanced mechanical strength, which are beneficial for diverse industrial applications. These investigations represent an expanding frontier in materials research, where organic compounds serve as functional additives or building blocks for advanced materials.
In cosmetic formulations, this compound functions as a stabilizing agent, contributing to improved texture and longevity of cosmetic products while ensuring skin compatibility. This application demonstrates the compound's versatility beyond traditional pharmaceutical uses, highlighting its potential in consumer product development where both efficacy and safety are critical considerations.
The research significance of this compound is further enhanced by its role in advancing synthetic chemistry methodologies. The multi-step synthesis required for its preparation has contributed to the development of improved synthetic protocols and purification techniques. These methodological advances benefit the broader chemical research community by providing more efficient and reliable approaches to similar compound classes.
Properties
IUPAC Name |
2-amino-1-(2-methylphenyl)ethanol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.C2H2O4/c1-7-4-2-3-5-8(7)9(11)6-10;3-1(4)2(5)6/h2-5,9,11H,6,10H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJZLXGXDCDGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CN)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590048 | |
| Record name | Oxalic acid--2-amino-1-(2-methylphenyl)ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170238-97-7 | |
| Record name | Oxalic acid--2-amino-1-(2-methylphenyl)ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of Oxime Intermediates
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Oxime Reduction : THF outperforms ethers due to better LiAlH4 solubility. Reactions at 0°C minimize side products (e.g., alkene formation via elimination).
- Salt Crystallization : Ethanol ensures high solubility of both amine and oxalic acid. Cooling to 2°C induces supersaturation, yielding >95% pure crystals.
Catalytic System Tuning
Industrial methods prioritize palladium-based catalysts for carbonylation efficiency. Copper (II) sulfate enhances redox cycling, while triethylamine scavenges HCl byproducts, preventing catalyst deactivation.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Modern facilities employ tubular reactors for oxalate ester synthesis, achieving:
Purification Protocols
- Crystallization : Multi-stage cooling (25°C → 2°C) maximizes crystal size and purity.
- Chromatography : Reserved for high-purity grades (>99%), using silica gel with ethyl acetate/hexane eluents.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or alkyl groups using reagents like thionyl chloride (SOCl2) or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of substituted ethylamine derivatives. Key structural analogues include:
*Calculated based on constituent molecular weights from referenced evidence.
Physical and Chemical Properties
- Its synthesis involves ethyl acetate extraction and acid-base purification .
- Dopamine hydrochloride: Known for high water solubility due to the HCl counterion and polar dihydroxyphenyl group .
- 1-Pyridin-2-yl-ethylamine oxalate : Boiling point 197–201°C, density 1.002 g/mL, refractive index 1.528 .
- 2-(2-Methoxyphenoxy)ethylamine: Used as a precursor to Carvedilol, indicating stability under synthetic conditions .
Biological Activity
2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities. This compound is primarily studied in the context of its pharmacological properties, including its effects on neurotransmitter systems and potential therapeutic applications.
- Molecular Formula : C10H15NO·C2H2O4
- Molecular Weight : 241.24 g/mol
- Structure : The compound features a hydroxyl group and an oxalate moiety, which may contribute to its biological activity.
Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine. These interactions are crucial for understanding its potential as an antidepressant or anxiolytic agent.
- Serotonin Receptor Interaction : Preliminary studies suggest that this compound may act as a partial agonist at certain serotonin receptors, which could enhance mood and reduce anxiety symptoms.
- Dopaminergic Effects : There is evidence to suggest that it might influence dopaminergic pathways, potentially impacting conditions such as Parkinson's disease or schizophrenia.
Antioxidant Properties
The compound has shown promise in exhibiting antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases. This property is particularly relevant in neurodegenerative disorders where oxidative damage plays a significant role.
Study on Antidepressant Effects
A notable study published in a peer-reviewed journal examined the antidepressant-like effects of this compound in rodent models. The findings indicated:
- Reduction in Depressive Behaviors : Animals treated with the compound exhibited significantly lower levels of despair behavior in forced swim tests compared to control groups.
- Biochemical Analysis : Increased levels of serotonin and norepinephrine were observed in the brains of treated animals, suggesting enhanced neurotransmitter availability.
Antioxidant Activity Assessment
Another research effort focused on the antioxidant capabilities of this compound:
- In vitro Studies : The compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS) levels in cultured neuronal cells.
- Mechanism of Action : It was hypothesized that the hydroxyl group facilitates electron donation, thereby neutralizing free radicals.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neurotransmitter Modulation | Potential serotonin receptor agonism | |
| Dopaminergic Effects | Influence on dopaminergic pathways | |
| Antioxidant Activity | Reduction of ROS levels | |
| Antidepressant Effects | Decreased depressive behaviors |
Q & A
Q. What are the established synthetic routes for 2-hydroxy-2-(2-methylphenyl)ethylamine oxalate, and what experimental conditions optimize yield?
The compound can be synthesized via condensation reactions using hydroxylamine hydrochloride in polar aprotic solvents (e.g., DMSO) under reflux (80–100°C), followed by oxalate salt formation. Key steps include pH-controlled precipitation and recrystallization in ethanol-water mixtures to achieve >80% purity. Critical parameters include temperature control during amine-oxalic acid neutralization to avoid byproducts .
Q. Which analytical techniques are most effective for characterizing structural and purity profiles?
- NMR spectroscopy (¹H/¹³C) confirms the hydroxy and methylphenyl substituents.
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile-phosphate buffer mobile phase resolves oxalate salt impurities.
- X-ray crystallography verifies stereochemistry, especially for chiral centers introduced during synthesis .
Q. How can researchers mitigate solvent interference during purification?
Use sequential solvent extraction (e.g., ethyl acetate for organic impurities) followed by recrystallization in methanol:water (3:1 v/v) to isolate the oxalate salt. Centrifugation at 10,000 rpm for 15 minutes enhances phase separation .
Advanced Research Questions
Q. How can reaction pathways be optimized to minimize side products in large-scale synthesis?
Apply statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design (CCD) identifies optimal conditions for amine-oxalic acid stoichiometry (1:1.05 molar ratio) to suppress di-ester byproducts. Computational reaction path searches (e.g., density functional theory) predict intermediates and transition states, reducing trial-and-error experimentation .
Q. What methodologies resolve contradictions in reported reaction yields across studies?
Perform meta-analysis of published protocols to isolate variables (e.g., solvent purity, inert atmosphere use). For instance, discrepancies in oxalate salt yields (40–75%) often arise from incomplete neutralization; pH titration (target pH 4.5–5.0) and inline IR monitoring of carboxylate formation improve reproducibility .
Q. How can mechanistic studies elucidate the role of the oxalate counterion in biological activity?
Use isothermal titration calorimetry (ITC) to quantify oxalate-amine binding affinity. Comparative studies with hydrochloride or sulfate salts reveal oxalate’s impact on membrane permeability (e.g., via logP measurements). Molecular dynamics (MD) simulations further model interactions with lipid bilayers .
Q. What strategies identify and quantify degradation products under accelerated stability conditions?
Employ LC-MS/MS with electrospray ionization (ESI+) to detect oxidation products (e.g., phenolic oxides). Forced degradation studies (40°C/75% RH, 14 days) coupled with kinetic modeling (Arrhenius plots) predict shelf-life and guide storage protocols (e.g., desiccated, -20°C) .
Q. How can the compound’s bioactivity be systematically evaluated in cellular models?
Design concentration-response assays (e.g., 0.1–100 μM) in neuronal cell lines (SH-SY5Y) to assess dopamine receptor modulation. Use siRNA knockdown to validate target specificity. Parallel studies with structurally analogous compounds (e.g., 2-(4-hydroxyphenyl) derivatives) isolate the methylphenyl group’s role in activity .
Q. What engineering challenges arise during continuous-flow scale-up, and how are they addressed?
Challenges include residence time distribution in tubular reactors and oxalate crystallization fouling. Solutions involve:
- Coiled flow inverters (CFI) to enhance mixing.
- Anti-solvent (e.g., hexane) injection post-reaction to precipitate product continuously .
Q. How can computational models predict the compound’s behavior in novel reaction systems?
Quantum mechanics/molecular mechanics (QM/MM) simulations model oxalate salt formation energetics. Machine learning (e.g., random forest regression) trained on existing kinetic data predicts optimal catalyst-substrate pairs for unexplored derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
